6-{(E)-2-[4-(2-methylpropoxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-{(E)-2-[4-(2-methylpropoxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{(E)-2-[4-(2-methylpropoxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(2-methylpropoxy)benzaldehyde and 5-nitropyrimidine-2,4(1H,3H)-dione.
Condensation Reaction: The aldehyde group of 4-(2-methylpropoxy)benzaldehyde reacts with an appropriate reagent to form the corresponding (E)-2-[4-(2-methylpropoxy)phenyl]ethenyl intermediate.
Cyclization: The intermediate undergoes cyclization with 5-nitropyrimidine-2,4(1H,3H)-dione under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction conditions optimization.
Chemical Reactions Analysis
Types of Reactions
6-{(E)-2-[4-(2-methylpropoxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different biological activities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce a carboxylic acid derivative.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{(E)-2-[4-(2-methylpropoxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The nitro group and pyrimidine ring are key structural features that contribute to its activity.
Comparison with Similar Compounds
Similar Compounds
6-{(E)-2-[4-(2-methylpropoxy)phenyl]ethenyl}-5-aminopyrimidine-2,4(1H,3H)-dione: Similar structure but with an amino group instead of a nitro group.
6-{(E)-2-[4-(2-methylpropoxy)phenyl]ethenyl}-5-chloropyrimidine-2,4(1H,3H)-dione: Contains a chlorine atom instead of a nitro group.
Uniqueness
The presence of the nitro group in 6-{(E)-2-[4-(2-methylpropoxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione makes it unique compared to its analogs. This functional group can significantly influence its chemical reactivity and biological activity, making it a compound of interest for further research.
Properties
IUPAC Name |
6-[(E)-2-[4-(2-methylpropoxy)phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-10(2)9-24-12-6-3-11(4-7-12)5-8-13-14(19(22)23)15(20)18-16(21)17-13/h3-8,10H,9H2,1-2H3,(H2,17,18,20,21)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVXXHIXDAOYGO-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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